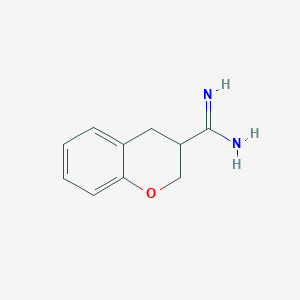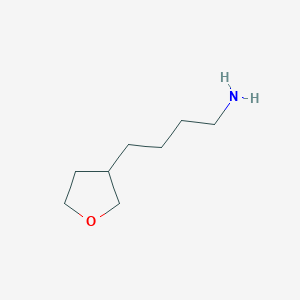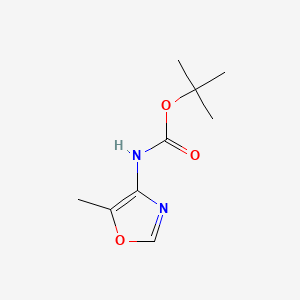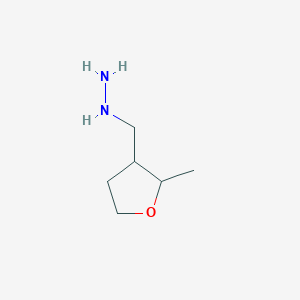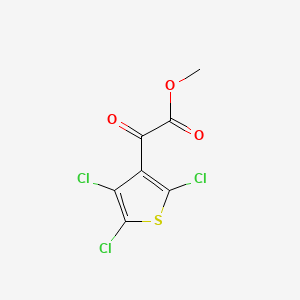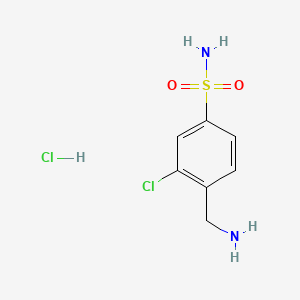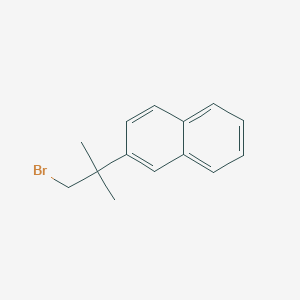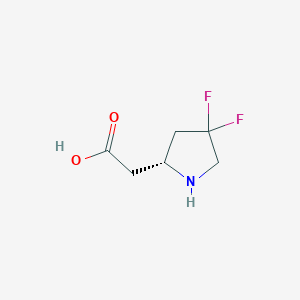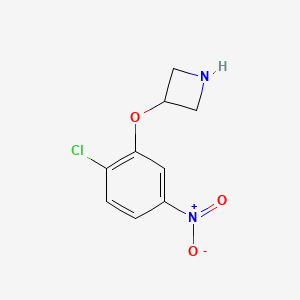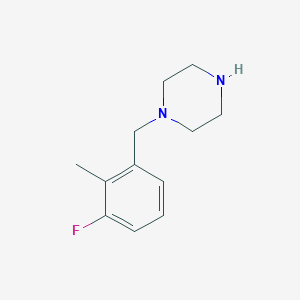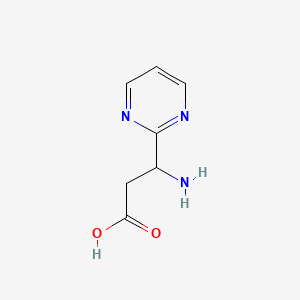
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is a heterocyclic compound that features a thiophene ring substituted with two methyl groups and an oxazolidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can be achieved through a combination of an asymmetric aldol reaction and a modified Curtius protocol. This method involves the intramolecular ring closure to form the oxazolidinone scaffold . The reaction conditions typically include the use of chiral auxiliaries and specific reagents to ensure stereoselectivity.
Industrial Production Methods
Bulk custom synthesis and procurement services are available for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxazolidinone ring can yield amines or alcohols.
Applications De Recherche Scientifique
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of bacterial protein synthesis, making it a potential antibacterial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibacterial agent that inhibits bacterial protein synthesis.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
4-(2,5-dimethylthiophen-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H11NO2S/c1-5-3-7(6(2)13-5)8-4-12-9(11)10-8/h3,8H,4H2,1-2H3,(H,10,11) |
Clé InChI |
HIZOLDVXLSPUPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C2COC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


